Decylphosphonic acid
Overview
Description
Decylphosphonic Acid (DPA) is a phosphono-alkane derivative . It has an amphiphilic structure consisting of non-polar organic hydrophobic groups and anionic inorganic hydrophilic groups . This allows it to behave as surfactants as well as smart corrosion inhibitors .
Synthesis Analysis
DPA can be synthesized through a simple and high yield (up to 87%) pathway . The stability of DPA in Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions was improved in the presence of ammonium persulfate (APS) .Molecular Structure Analysis
The molecular structure of DPA is represented by the linear formula: C10H23O3P . Its molecular weight is 222.26 .Chemical Reactions Analysis
DPA forms a self-assembled monolayer (SAM) that can be used as an interfacial modifier . It can also form a double-layer thin film with the dye solution which may be assembled on a counter electrode for the fabrication of dye-sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis
The melting point of DPA is between 96-101 °C . It is a solid at room temperature . Thermal properties and crystal structure of DPA were investigated using differential scanning calorimetry analysis (DSC) and thermogravimetric analysis (TGA) .Scientific Research Applications
Adsorption and Surface Modification
Decylphosphonic acid (DecPA) exhibits a notable affinity for chemisorption onto metal oxide surfaces. This property is utilized in creating self-assembled monolayers (SAMs) of phosphonates, which are platforms for further surface modifications using biomolecules. These modified surfaces are significant in the development of sensors and biosensors. The rate of adsorption of DecPA on surfaces like Indium tin oxide (ITO) is diffusion-controlled at small time scales, making it suitable for detailed kinetic studies in sensor development (Jagadeesh & Lakshminarayanan, 2016).
Passivation of Metal Surfaces
Decylphosphonic acid has been studied for its ability to passivate aluminum surfaces. This is crucial for biochip applications where the prevention of unwanted chemical reactions on the surface is essential. Modified aluminum films with decylphosphonic acid showed significant resistance to silanization and oligonucleotide attachment, demonstrating a high passivation ratio and thus its potential for protecting sensitive surfaces in biological and chemical sensors (Attavar et al., 2010).
Structural and Vibrational Analysis
Decylphosphonic acid has been a subject of research in understanding the structural and vibrational characteristics of amphiphilic phosphonate salts. These studies, which include spectroscopic analysis, are crucial in understanding the molecular behavior of such compounds, which can have implications in various fields including materials science and pharmacology (Boczula et al., 2012).
Surface Functionalization and Composite Material Formation
Research on the interaction of decylphosphonic acid with imogolite, a naturally occurring aluminum silicate tube, revealed the formation of a composite material. This material exhibited unique properties at the toluene-water interface, making it potentially useful in creating interface active materials for various applications, such as in emulsion stabilization (Lange et al., 2019).
Safety And Hazards
DPA causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
decylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISOJKASMITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064497 | |
Record name | Decylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decylphosphonic acid | |
CAS RN |
6874-60-8 | |
Record name | Decylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-decyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decylphosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, P-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Decylphosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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